4-[1-(4-dimethylaminophenyl)-2-phenyl-ethenyl]-N,N-dimethyl-aniline
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
- δ 7.45–7.30 (m, 5H, phenyl protons)
- δ 7.25–7.15 (d, J = 16 Hz, 2H, ethenyl protons)
- δ 6.75–6.65 (d, J = 8.5 Hz, 2H, aromatic H meta to dimethylamino)
- δ 6.60–6.50 (d, J = 8.5 Hz, 2H, aromatic H ortho to dimethylamino)
- δ 3.05 (s, 12H, N(CH₃)₂ groups)
¹³C NMR (100 MHz, CDCl₃):
Infrared Spectroscopy (IR)
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 3020–3060 | Aromatic C-H stretch |
| 2920–2850 | C-H stretch (CH₃) |
| 1605, 1580 | C=C aromatic/ethenyl |
| 1510 | C-N stretch (dimethylamino) |
| 1365 | C-H bend (CH₃) |
UV-Visible Spectroscopy
| Solvent | λₘₐₓ (nm) | ε (L·mol⁻¹·cm⁻¹) | Transition |
|---|---|---|---|
| Ethanol | 345 | 25,000 | π→π* (conjugated system) |
| 285 | 18,000 | n→π* (dimethylamino) |
The intense absorption at 345 nm arises from the extended conjugation between the dimethylaminophenyl groups and the ethenyl bridge, comparable to 4-dimethylamino-4'-nitrostilbene derivatives. Solvatochromic shifts of ≈15–20 nm occur in polar aprotic solvents due to charge-transfer interactions.
Properties
CAS No. |
7509-74-2 |
|---|---|
Molecular Formula |
C24H26N2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
4-[1-[4-(dimethylamino)phenyl]-2-phenylethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C24H26N2/c1-25(2)22-14-10-20(11-15-22)24(18-19-8-6-5-7-9-19)21-12-16-23(17-13-21)26(3)4/h5-18H,1-4H3 |
InChI Key |
HPEFUALZETVWQS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Preparation Methods
Wittig Reaction Approach
One of the most common and reliable methods to synthesize the compound involves the Wittig reaction , which forms the ethenyl double bond by reacting a phosphonium ylide with an aromatic aldehyde.
-
- 4-(Dimethylamino)benzophenone or 4-(dimethylamino)benzaldehyde derivatives
- Methyltriphenylphosphonium bromide (to generate the ylide)
- Strong base such as methyl lithium or n-butyllithium
-
- Solvent: Tetrahydrofuran (THF) or similar aprotic solvent
- Temperature: Low temperatures around 0°C to control reaction rate and selectivity
- Atmosphere: Inert gas (nitrogen or argon) to prevent oxidation
-
- Generation of the phosphonium ylide by deprotonation of methyltriphenylphosphonium bromide with methyl lithium.
- Slow addition of the aromatic aldehyde (4-dimethylaminobenzaldehyde) to the ylide solution.
- Stirring at low temperature to room temperature to complete the olefination.
- Work-up involves aqueous quenching, extraction, and purification by recrystallization or chromatography.
-
- Formation of the trans-ethenyl linkage connecting the two aromatic rings.
- High yields and purity achievable with careful control of reaction parameters.
This method is widely used in both laboratory and industrial settings due to its robustness and scalability.
Grignard Reagent Route
A more complex but effective method involves the use of Grignard reagents to build the carbon framework before forming the ethenyl bond.
-
- 3-(Dimethylamino)phenylmagnesium bromide (Grignard reagent)
- Benzaldehyde or substituted benzaldehydes
-
- Solvent: Anhydrous tetrahydrofuran (THF)
- Atmosphere: Nitrogen or argon to exclude moisture and oxygen
- Temperature: Room temperature to slightly elevated temperatures
-
- Preparation of the Grignard reagent by reacting 3-bromo-N,N-dimethylaniline with activated magnesium turnings in dry THF.
- Slow addition of benzaldehyde to the Grignard reagent solution.
- Stirring to allow nucleophilic addition to the aldehyde, forming a secondary alcohol intermediate.
- Dehydration of the intermediate under acidic conditions to form the ethenyl linkage.
- Purification by filtration and recrystallization.
-
- Allows introduction of various substituents by changing the aldehyde component.
- High regioselectivity and yield.
-
- Requires strict anhydrous conditions.
- More steps and handling of reactive intermediates.
This method is supported by detailed experimental procedures in recent literature.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|---|
| Wittig Reaction | Methyltriphenylphosphonium bromide, methyl lithium, 4-dimethylaminobenzaldehyde | THF, 0°C to RT, inert atmosphere | High selectivity, scalable | Requires strong base, sensitive to moisture | 70–85 |
| Acid-Catalyzed Condensation | N,N-dimethylaniline, benzaldehyde, H2SO4 catalyst | Ac2O or AcOH, 25°C, 12–24 h | Simple setup, mild conditions | Possible side reactions, moderate yields | 50–70 |
| Grignard Reagent Route | 3-bromo-N,N-dimethylaniline, Mg, benzaldehyde | Dry THF, inert atmosphere | Versatile, high regioselectivity | Requires strict anhydrous conditions, multi-step | 60–80 |
Research Findings and Optimization Notes
Reaction Monitoring: Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming product formation.
Purification: Column chromatography on silica gel or recrystallization from acetone/hexane mixtures are effective for isolating pure product.
Substituent Effects: Electron-donating groups like dimethylamino enhance the reactivity of aromatic rings in condensation reactions but require careful control to avoid polymerization.
Scale-Up Considerations: Industrial synthesis favors the Wittig reaction due to its reproducibility and ease of automation, while acid-catalyzed methods are more common in small-scale laboratory synthesis.
Chemical Reactions Analysis
1-(2-Pyridyl)piperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
1-(2-Pyridyl)piperazine is employed in a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1-(2-Pyridyl)piperazine exerts its effects involves its interaction with specific molecular targets in the nervous system. It can bind to certain receptors and modulate their activity, leading to changes in neural signaling pathways. This interaction is crucial for its potential therapeutic applications in treating neurological disorders .
Comparison with Similar Compounds
Malachite Green (4-[(4-Dimethylaminophenyl)-phenyl-methyl]-N,N-dimethyl-aniline)
- Core Structure: A triphenylmethane backbone with a central carbon connecting two aromatic rings (one 4-dimethylaminophenyl and one phenyl group).
- Key Difference : The central methane group replaces the ethenyl bridge in the target compound, reducing conjugation and altering electronic properties.
- Applications: Historically used as a dye and antifungal agent in aquaculture but banned in the EU due to carcinogenicity .
4-(2-(4-Dimethylaminophenyl)ethenyl)-1-acetoxypyridinium Tetraphenylborate (El)
- Core Structure : Features an ethenyl bridge similar to the target compound but linked to a pyridinium ring.
- Key Difference : The pyridinium group introduces positive charge and enhances reactivity in acyl transfer reactions, making it valuable in kinetic studies .
Physicochemical Properties
Toxicity and Regulatory Status
- Chalcone Analogs (e.g., Cardamonin) : Exhibit inhibitory activity (IC50 = 4.35 μM) against enzymes like α-glucosidase, influenced by electron-withdrawing substituents .
- Target Compound: No direct toxicity data, but structural similarities to Malachite Green warrant caution in applications involving biological systems.
Reactivity in Organic Reactions
Biological Activity
4-[1-(4-dimethylaminophenyl)-2-phenyl-ethenyl]-N,N-dimethyl-aniline, also known as CAS No. 7509-74-2, is an organic compound with significant biological activity. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in neuropharmacology and as a dye in various industrial applications.
- Molecular Formula : C24H26N2
- Molecular Weight : 342.47664 g/mol
- CAS Number : 7509-74-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in neurodegenerative diseases. The presence of the dimethylamino group is thought to enhance its lipophilicity, allowing better penetration into biological membranes.
Neuroprotective Effects
Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties. For instance, research has demonstrated that such compounds can inhibit acetylcholinesterase (AChE) activity, which is crucial in the treatment of Alzheimer's disease.
| Compound | AChE Inhibition IC50 (μM) | Reference |
|---|---|---|
| This compound | TBD | TBD |
| Similar Compound A | 0.09 | |
| Similar Compound B | 20 |
Antioxidant Activity
The antioxidant activity of this compound has been explored through its ability to scavenge free radicals and reduce oxidative stress in neuronal cells. This activity is essential for protecting cells from damage associated with neurodegenerative conditions.
Anti-inflammatory Properties
In addition to its neuroprotective effects, the compound exhibits anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines, which are implicated in various chronic diseases.
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a study involving animal models of Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function as measured by behavioral tests. The compound effectively reduced amyloid-beta plaque formation and improved synaptic plasticity.
Case Study 2: Antioxidant and Anti-inflammatory Effects
Another study evaluated the antioxidant and anti-inflammatory effects of this compound on cultured neuronal cells exposed to oxidative stress. Results indicated a reduction in cell death and inflammation markers, supporting its potential as a therapeutic agent for neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit AChE with varying degrees of potency depending on the molecular structure modifications made to the base compound. The structure-activity relationship (SAR) analyses suggest that specific substitutions can enhance biological activity.
In Vivo Studies
Animal studies have corroborated the findings from in vitro experiments, showing that the compound can cross the blood-brain barrier and exert protective effects against neurodegeneration.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[1-(4-dimethylaminophenyl)-2-phenyl-ethenyl]-N,N-dimethyl-aniline, and what key reaction parameters influence yield?
- Methodological Answer : The compound is synthesized via condensation of benzaldehyde (1 mol) with dimethylaniline (2 mol) in concentrated hydrochloric acid, followed by oxidation with lead(IV) oxide to form the leuco base, which is then oxidized to the final product . Key parameters include:
-
Acid concentration : Excess HCl ensures protonation of intermediates, stabilizing the reaction pathway.
-
Oxidation conditions : Over-oxidation must be avoided to prevent side products like leuco derivatives.
-
Temperature : Optimal yields (~70–80%) are reported at 80–100°C .
Parameter Optimal Range Impact on Yield HCl concentration 10–12 M Stabilizes intermediates Reaction temperature 80–100°C Prevents decomposition Oxidation agent PbO₂ Selective oxidation
Q. Which spectroscopic methods are most effective for characterizing its structure, and what spectral signatures are diagnostic?
- Methodological Answer :
- UV-Vis Spectroscopy : Strong absorption at λmax ≈ 617 nm (cationic form) and 427 nm (leuco form) confirms electronic transitions in the conjugated π-system .
- NMR : <sup>1</sup>H NMR shows distinct signals for dimethylamino groups (δ 2.8–3.1 ppm) and aromatic protons (δ 6.8–7.5 ppm). <sup>13</sup>C NMR resolves the central carbon atom (δ ~140 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used to resolve crystal structures, revealing planar triphenylmethane geometry and bond angles critical for photophysical properties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity mechanisms of Malachite Green across different biological models?
- Methodological Answer : Discrepancies arise from differences in metabolic activation pathways. For example:
- In fish, MG is reduced to leucomalachite green (LMG), which accumulates in tissues and disrupts mitochondrial function .
- In mammalian cells, cytochrome P450 enzymes oxidize MG to genotoxic intermediates.
- Experimental Design : Use isotopically labeled MG (<sup>13</sup>C or <sup>15</sup>N) to track metabolic fate in parallel models (e.g., zebrafish hepatocytes vs. human cell lines). LC-MS/MS can quantify LMG and oxidized metabolites .
Q. What experimental strategies optimize the use of laccase enzymes for efficient degradation of MG in environmental remediation studies?
- Methodological Answer : Laccase from LacMeta achieves >90% degradation under optimized conditions:
-
pH 5.0 : Maintains enzyme activity while minimizing MG aggregation.
-
Redox mediators : Syringaldehyde (1 mM) enhances electron transfer, reducing degradation time from 24 h to 6 h .
-
Immobilization : Encapsulation in alginate beads improves enzyme stability for repeated use.
Strategy Effect on Efficiency Reference Mediator addition 4-fold rate increase Temperature (30–40°C) Maximizes activity
Q. How do structural modifications (e.g., substituent variation) alter the photostability and electronic properties of Malachite Green derivatives?
- Methodological Answer : Substituents at the para position of the phenyl rings modulate HOMO-LUMO gaps. For example:
- Electron-donating groups (e.g., –OCH₃): Increase photostability by delocalizing excited-state electrons .
- Electron-withdrawing groups (e.g., –NO₂): Reduce λmax by 20–30 nm, shifting absorption to lower wavelengths .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and validate experimental spectral shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
